molecular formula C14H17N3O2S B11167721 2-(2-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(2-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11167721
M. Wt: 291.37 g/mol
InChI Key: JKRFNDSQGYTAMX-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and an acetamide group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents like methoxybenzene and appropriate catalysts.

    Formation of the Acetamide Group: The acetamide group can be introduced through acylation reactions, using reagents like acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(2-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering downstream signaling pathways.

    DNA Interaction: It may interact with DNA, affecting gene expression and cellular replication processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-methoxyphenyl)-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]acetamide
  • **2-(2-methoxyphenyl)-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]acetamide
  • **2-(2-methoxyphenyl)-N-[5-(butyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

2-(2-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the propan-2-yl group, which may confer specific steric and electronic properties that influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H17N3O2S/c1-9(2)13-16-17-14(20-13)15-12(18)8-10-6-4-5-7-11(10)19-3/h4-7,9H,8H2,1-3H3,(H,15,17,18)

InChI Key

JKRFNDSQGYTAMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CC2=CC=CC=C2OC

Origin of Product

United States

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